N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
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Overview
Description
N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential use as a drug candidate. This compound is characterized by its unique structure, which includes a thiophene ring, a tetrahydropyran ring, and an oxalamide group.
Preparation Methods
The synthesis of N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multiple steps, including the formation of the thiophene and tetrahydropyran rings, followed by the introduction of the oxalamide group. The specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclization Reactions: Formation of the thiophene and tetrahydropyran rings through cyclization reactions.
Coupling Reactions: Use of coupling reactions to introduce the oxalamide group.
Purification: Purification of the final product through techniques such as recrystallization or chromatography.
Industrial production methods for this compound would likely involve scaling up these synthetic routes while optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds containing the thiophene ring, which are known for their biological activity.
Oxalamide Derivatives: Compounds containing the oxalamide group, which are used in various chemical and biological applications.
Trifluoromethoxy Phenyl Derivatives: Compounds containing the trifluoromethoxy phenyl group, which are known for their stability and reactivity.
The uniqueness of this compound lies in its combination of these structural features, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-[(4-thiophen-3-yloxan-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O4S/c20-19(21,22)28-15-3-1-14(2-4-15)24-17(26)16(25)23-12-18(6-8-27-9-7-18)13-5-10-29-11-13/h1-5,10-11H,6-9,12H2,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKBTPVPHUYFNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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